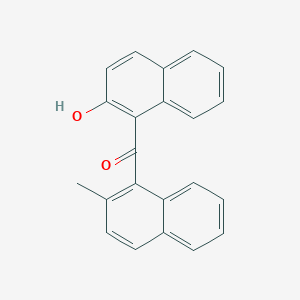
(2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of two naphthalene rings, one with a hydroxyl group and the other with a methyl group, connected through a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone typically involves the reaction of 2-hydroxynaphthaldehyde with 2-methylnaphthalene under specific conditions. One common method involves heating the reactants in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro, halo, and other substituted naphthalene derivatives.
Scientific Research Applications
(2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the modulation of biological pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxynaphthalen-1-yl)methyl naphthalen-2-ol
- (E)-N′-((2-Hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide
- 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
Uniqueness
(2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups on the naphthalene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
112098-34-7 |
|---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2-hydroxynaphthalen-1-yl)-(2-methylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C22H16O2/c1-14-10-11-15-6-2-4-8-17(15)20(14)22(24)21-18-9-5-3-7-16(18)12-13-19(21)23/h2-13,23H,1H3 |
InChI Key |
DYOHDKDAEOJNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)C3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















